2,3-dihydro-1H-indol-1-yl[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]methanone
Description
The compound 2,3-dihydro-1H-indol-1-yl[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]methanone is a hybrid heterocyclic molecule featuring a 2,3-dihydroindole moiety linked via a methanone bridge to a 4-methyl-1,3-thiazole ring substituted at position 2 with a 3-methoxyphenyl group. Its molecular formula is C₂₀H₁₇N₂O₂S, with a molecular weight of 343.43 g/mol.
Properties
Molecular Formula |
C20H18N2O2S |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
2,3-dihydroindol-1-yl-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]methanone |
InChI |
InChI=1S/C20H18N2O2S/c1-13-18(20(23)22-11-10-14-6-3-4-9-17(14)22)25-19(21-13)15-7-5-8-16(12-15)24-2/h3-9,12H,10-11H2,1-2H3 |
InChI Key |
KJJPQRWDBKTVDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=CC=C2)OC)C(=O)N3CCC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydro-1H-indol-1-yl[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]methanone typically involves multi-step organic reactions. One common method includes the condensation of indole derivatives with thiazole compounds under acidic or basic conditions. The reaction often requires a catalyst, such as sulfuric acid or methanesulfonic acid, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, which is essential for its application in pharmaceuticals and other industries.
Chemical Reactions Analysis
Types of Reactions
2,3-dihydro-1H-indol-1-yl[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]methanone can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the indole or thiazole rings, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents like bromine or chlorine in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
2,3-dihydro-1H-indol-1-yl[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2,3-dihydro-1H-indol-1-yl[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional differences between the target compound and related molecules from the provided evidence:
Key Comparative Insights
Thiazole Substituent Effects: The target compound’s 3-methoxyphenyl group at C2 of the thiazole (vs. phenyl in 9a or trifluoromethyl in ’s compound) likely enhances lipophilicity and aromatic interactions. The methoxy group may also participate in hydrogen bonding, a feature absent in non-polar substituents like methyl or halogen .
Indole vs. This flexibility could influence binding kinetics in enzyme inhibition . Compounds like 4-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-1,3-thiazol-2-amine () feature an acetylated indole but lack the methanone bridge, altering electronic distribution and steric bulk .
Biological Activity Trends: Thiazole-acetamide hybrids (e.g., 9a in ) exhibit potent α-glucosidase inhibition (IC₅₀ = 1.8 µM), suggesting that the target compound’s methanone-linked thiazole-indole system may similarly target carbohydrate-metabolizing enzymes . The trifluoromethyl group in ’s compound improves metabolic stability, a property the target compound may lack due to its methoxy substituent .
Crystallographic and Computational Data: highlights docking poses for thiazole-triazole derivatives, where substituent orientation critically affects binding to α-glucosidase. The target compound’s 3-methoxyphenyl group may adopt a similar orientation to optimize hydrophobic interactions . ’s crystallographic data reveals planar geometry in thiazole-methanone systems, suggesting the target compound’s thiazole-indole linkage may adopt a comparable conformation .
Notes
- The target compound’s lack of reported activity necessitates caution in extrapolating biological trends from analogs.
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